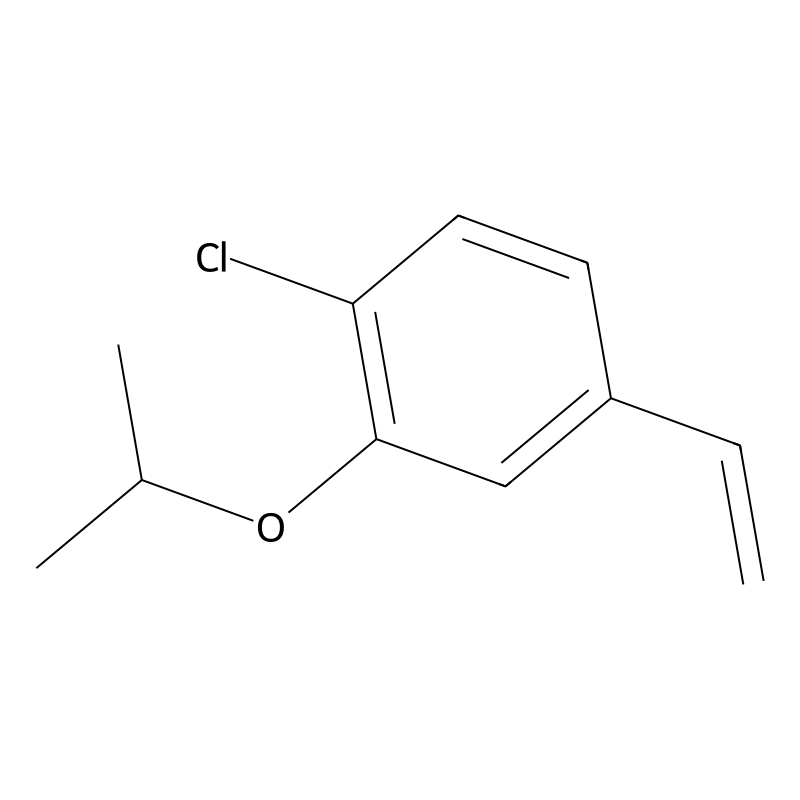

1-Chloro-2-isopropoxy-4-vinylbenzene

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Chloro-2-isopropoxy-4-vinylbenzene is an organic compound characterized by its molecular formula . This compound is a derivative of benzene, featuring a chlorine atom, an isopropoxy group, and a vinyl group attached to the benzene ring. The presence of these functional groups imparts unique chemical properties, making it an interesting subject for various chemical and biological studies.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, such as sodium methoxide or sodium ethoxide, leading to the formation of new compounds.

- Oxidation: The vinyl group may be oxidized to produce aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: This compound can also be reduced to alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst .

The synthesis of 1-chloro-2-isopropoxy-4-vinylbenzene can be achieved through several methods:

- Vinylation Reaction: One common approach involves reacting 1-chloro-2-isopropoxybenzene with a vinylating agent under suitable conditions, often requiring a catalyst and inert atmosphere to minimize side reactions.

- Bromination followed by Vinylation: Another method includes brominating 1-isopropoxy-4-vinylbenzene and subsequently converting it to the chlorinated form through substitution reactions .

1-Chloro-2-isopropoxy-4-vinylbenzene has various applications in scientific research and industry:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Material Science: The compound may be used in developing new materials with specific properties.

- Chemical Industry: It is utilized in producing specialty chemicals and potentially in drug development due to its structural characteristics .

Interaction studies involving 1-chloro-2-isopropoxy-4-vinylbenzene are essential for understanding its reactivity and potential biological effects. These studies typically focus on how the compound interacts with various nucleophiles and electrophiles, as well as its behavior in biological systems. Understanding these interactions can provide insights into its utility in medicinal chemistry and material science.

Several compounds share structural similarities with 1-chloro-2-isopropoxy-4-vinylbenzene. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Chloro-2-methoxy-4-vinylbenzene | Contains a methoxy group instead of isopropoxy | Potentially different reactivity due to methoxy |

| 1-Chloro-2-ethoxy-4-vinylbenzene | Contains an ethoxy group | Different steric effects compared to isopropoxy |

| 1-Chloro-2-propoxy-4-vinylbenzene | Contains a propoxy group | Intermediate reactivity compared to isopropoxy |

Uniqueness

The uniqueness of 1-chloro-2-isopropoxy-4-vinylbenzene lies in its specific functional groups' arrangement, particularly the isopropoxy group. This structural feature can significantly influence its chemical reactivity and interactions with other molecules, providing distinct advantages in specific applications within organic synthesis and material science .